molecular formula C20H21N3O2S B2821712 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 932515-49-6

2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2821712
CAS No.: 932515-49-6
M. Wt: 367.47
InChI Key: QCTSYPWZYVGHOO-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methoxyphenyl group and a thioacetamide group. Methoxyphenyl refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached, and thioacetamide refers to an acetamide group where the oxygen has been replaced with a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in various chemical reactions. The thioacetamide group might also be expected to exhibit unique reactivity .

Scientific Research Applications

Computational and Pharmacological Evaluation

  • Research has explored the computational and pharmacological potential of related heterocyclic compounds, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide insights into the binding affinities and inhibitory effects of similar molecules against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).

Synthesis and Central Nervous System Penetrability

  • Another study focused on the synthesis and in vitro binding profile of a structurally novel series of selective serotonin-3 receptor antagonists, demonstrating their potential for both in vitro and in vivo studies due to effective penetration of the blood-brain barrier (Rosen et al., 1990).

Metabolic Studies

  • Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have been conducted. Such research is crucial for understanding the metabolic pathways and potential toxicities of chemical compounds, including those structurally related to the compound (Coleman et al., 2000).

Radiochemistry for PET Tracers

  • The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers illustrates the compound's relevance in imaging studies, particularly for targeting specific enzymes or receptors in biological research (Gao, Wang, & Zheng, 2016).

Antimicrobial and Anti-inflammatory Activities

  • Studies on the synthesis and biological evaluation of imidazole derivatives, including their antimicrobial activities against various bacterial strains and their potential as anti-inflammatory agents, highlight the versatility of this compound class in medicinal chemistry (Daraji et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies to understand its synthesis, properties, and potential applications. This might include exploring its reactivity under different conditions, investigating its potential uses, and studying its behavior in biological systems .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-4-8-16(9-5-14)22-19(24)13-26-20-21-12-18(23(20)2)15-6-10-17(25-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTSYPWZYVGHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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